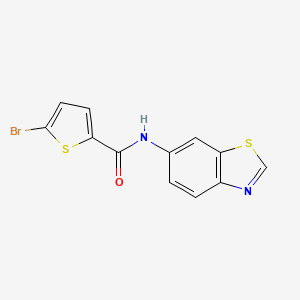

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide

Description

N-(1,3-Benzothiazol-6-yl)-5-bromothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via an amide bond to a 5-bromo-substituted thiophene ring.

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS2/c13-11-4-3-9(18-11)12(16)15-7-1-2-8-10(5-7)17-6-14-8/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVLGYYULKQBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)SC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide typically involves the acylation of 1,3-benzothiazol-6-amine with 5-bromothiophene-2-carbonyl chloride. The reaction is carried out in an organic solvent such as propan-2-ol under reflux conditions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Electrophilic Substitution: The bromine atom on the thiophene ring can be substituted by other electrophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine, nitric acid, and acyl chlorides can be used under conditions like reflux in organic solvents.

Oxidation: Potassium permanganate or hydrogen peroxide can be used in acidic or basic media.

Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.

Major Products Formed

Electrophilic Substitution: Substituted thiophene derivatives.

Oxidation: Oxidized benzothiazole or thiophene derivatives.

Reduction: Reduced amide or thiophene derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a fluorescent probe.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Electrophilic Substitution : Bromine in the target compound and its analogs (e.g., ) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while nitro or chloro groups () modulate electronic properties for targeted interactions.

Solubility and Bioavailability : Piperazine () and acetamido () substituents improve aqueous solubility, whereas the target compound’s simpler structure may prioritize synthetic accessibility.

Hydrogen Bonding : The amide group in the target compound and analogs () enables hydrogen bonding, critical for crystal packing (as per Etter’s graph-set analysis ) or target binding.

Biological Activity

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide, also known as N-BTC, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

N-BTC features a unique structure combining a benzothiazole moiety with a bromothiophene ring linked through an amide bond. The presence of bromine enhances the compound's reactivity and biological potential. Its molecular formula is CHBrNOS, and it is characterized by moderate solubility in organic solvents and stability under standard conditions.

Biological Activity Overview

N-BTC has shown significant biological activity across several domains:

- Antibacterial Activity : Research indicates that N-BTC exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes such as DNA gyrase, leading to disrupted DNA replication and metabolic processes.

- Antifungal Properties : Preliminary studies suggest that N-BTC may also possess antifungal activity, making it a candidate for further pharmacological exploration in treating fungal infections.

- Anticancer Potential : N-BTC has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism of action for N-BTC involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation. For instance, it may target tyrosine kinases or proteases involved in cellular signaling pathways.

- Biochemical Pathways : By inhibiting key enzymes like DNA gyrase, N-BTC disrupts essential biochemical pathways necessary for bacterial growth and cancer cell survival. This disruption can lead to significant therapeutic outcomes in both bacterial infections and cancer treatment .

Case Studies

- Antibacterial Studies : In vitro studies demonstrated that N-BTC effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics, indicating its potential as a novel antibacterial agent.

- Anticancer Research : A study evaluating the cytotoxic effects of N-BTC on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in sub-G1 phase cells, confirming the induction of apoptosis.

- Antifungal Activity : Preliminary antifungal assays indicated that N-BTC exhibited activity against Candida albicans, with results suggesting a similar mechanism of action involving disruption of fungal cell wall synthesis.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of N-BTC, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-carboxamide | Structure | Moderate | Yes |

| N-(benzo[d]thiazol-6-yl)-5-bromothiophene-2-carboxamide | Structure | High | Moderate |

| N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamides | Structure | Low | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide, and how can reaction parameters be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves coupling a bromothiophene-carboxylic acid derivative with a benzothiazol-6-amine precursor. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC to form an active ester intermediate.

- Amide bond formation : React the activated acid with the benzothiazole amine under inert conditions (e.g., nitrogen atmosphere) in anhydrous DMF or THF .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Reaction temperature (60–80°C), solvent choice, and stoichiometric ratios (1:1.1 amine:acid) are critical. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Spectroscopy :

- NMR : - and -NMR to confirm proton environments (e.g., benzothiazole aromatic signals at δ 7.5–8.5 ppm, bromothiophene protons at δ 6.8–7.2 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion validation.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound in kinase inhibition?

- Experimental Design :

- Target selection : Screen against Abl/Src kinases (analogous to BMS-354825, a thiazole-carboxamide kinase inhibitor ).

- Assays :

- In vitro kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC.

- Cellular efficacy : Test antiproliferative activity in K562 (CML) or MDA-MB-231 (breast cancer) cell lines via MTT assays .

- SAR variables : Modify the bromothiophene moiety (e.g., replace Br with Cl or CF) and assess changes in potency .

Q. What computational strategies are effective for predicting the binding mode and pharmacokinetic properties of this compound?

- Molecular Modeling :

- Docking : Employ Schrödinger Suite or GROMACS to simulate interactions with kinase ATP-binding pockets. Validate with co-crystallized ligands (e.g., PDB: 2GQG) .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

- ADMET Prediction :

- Tools : SwissADME for bioavailability radar (TPSA < 140 Ų, logP < 5).

- Metabolism : CYP3A4/2D6 liability screening via StarDrop .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported biological activities of benzothiazole carboxamides?

- Root Causes : Variability in assay conditions (e.g., ATP concentration in kinase assays), compound purity, or cellular model heterogeneity.

- Mitigation :

- Standardization : Follow NIH/NCATS assay guidelines for dose-response curves (e.g., 10-point dilution series).

- Orthogonal Validation : Confirm hits via SPR (binding affinity) and Western blotting (target modulation, e.g., p-CrkL in CML) .

Methodological Resources

- Crystallography : SHELXL for refinement (twinning, high-resolution data) and PLATON for validation .

- Synthesis : Protect bromothiophene from nucleophilic substitution during coupling by maintaining pH < 7 .

- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.